N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide

Description

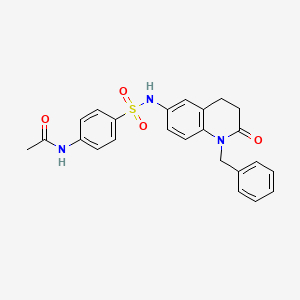

N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a synthetic compound featuring a sulfamoylphenylacetamide core linked to a 1-benzyl-2-oxo-tetrahydroquinolin moiety.

Properties

IUPAC Name |

N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-17(28)25-20-8-11-22(12-9-20)32(30,31)26-21-10-13-23-19(15-21)7-14-24(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15,26H,7,14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJVBXWKOQQAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds derived from tetrahydroquinoline structures. For instance, a related compound showed significant activity against various bacterial strains with an EC50 value of 156.7 µM against Xanthomonas oryzae .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | Xanthomonas oryzae | TBD | TBD |

| Compound A1 | Xanthomonas oryzae | 156.7 | |

| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |

The mechanism observed in some studies involves cell membrane disruption as confirmed by scanning electron microscopy (SEM), where treated cells exhibited significant morphological changes indicative of damage .

Anticancer Activity

Molecular docking studies suggest that compounds with similar structures may inhibit key cancer-related enzymes such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and metastasis. For example, a compound structurally related to this compound demonstrated promising anticancer activity against cell lines such as HT29 and DU145 with significant inhibition rates .

Table 2: Anticancer Activity of Related Compounds

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications at specific positions on the benzene ring significantly influence the biological activity of these compounds. For instance, substituents at the 4-position tend to enhance antibacterial properties compared to other positions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

The compound shares key features with several classes of sulfonamide-linked acetamides. Below is a comparative analysis of its structural and functional attributes relative to similar molecules:

Table 1: Key Structural and Pharmacological Comparisons

Structural Modifications and Activity Trends

Sulfonamide Linkage: The sulfamoyl group in the target compound and analogs (e.g., compounds 35, 4p) is critical for binding to biological targets like enzymes or receptors. For example, compound 35’s piperazinyl group enhances analgesic activity, likely via opioid receptor interactions . In contrast, the target’s tetrahydroquinolin moiety may confer improved blood-brain barrier penetration compared to naphthyl (4p) or isoxazole (9) substituents .

Tetrahydroquinolin vs. Quinoxaline/Aryl Groups: The tetrahydroquinolin scaffold in the target compound shares similarities with quinoxalinedione derivatives (), which exhibit cytotoxicity. The benzyl substitution at position 1 could modulate selectivity for cancer vs. non-cancer cells . Compounds with dichlorophenyl groups (e.g., compound 8 in ) show potent urease inhibition (IC₅₀ = 5.3 µM), suggesting that bulkier substituents (like benzyl in the target) may sterically hinder enzyme binding .

Acetamide Modifications :

- Deacetylation of analogs (e.g., compound in ) reduces molecular weight and alters solubility. The target’s intact acetamide group may enhance stability or metabolic resistance compared to deacetylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.